Predictive ADME Profile: Comparison of logP and logD for 4-Amino-N-(tert-butyl)benzamide
The calculated partition coefficient (logP) and distribution coefficient (logD) provide a predictive measure of a compound's lipophilicity, a key factor in membrane permeability and drug-likeness. While the direct comparator N-(4-aminophenyl)-4-tert-butylbenzamide has a higher logP of 3.24 , 4-amino-N-(tert-butyl)benzamide exhibits a significantly lower calculated logP of 1.27 [1], suggesting improved aqueous solubility and a different pharmacokinetic profile. Furthermore, its calculated logD at pH 5.5 is 1.27, and at pH 7.4 is 1.27 [1], indicating consistent lipophilicity across physiologically relevant pH ranges.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.27 |
| Comparator Or Baseline | N-(4-aminophenyl)-4-tert-butylbenzamide: logP = 3.24 |
| Quantified Difference | logP difference of 1.97 |
| Conditions | Calculated/predicted value |
Why This Matters
The lower logP value of 4-amino-N-(tert-butyl)benzamide indicates it is considerably less lipophilic, which may translate to better aqueous solubility and a different pharmacokinetic profile, a critical factor in selecting an intermediate for drug design.
- [1] Chembase. 4-amino-N-tert-butylbenzamide. Molecule Page. View Source
